molecular formula C19H11F5N2O B13858841 N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 1057089-82-3

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B13858841
CAS No.: 1057089-82-3
M. Wt: 378.3 g/mol
InChI Key: CLICJYJBGOSESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a pyridine ring

Properties

CAS No.

1057089-82-3

Molecular Formula

C19H11F5N2O

Molecular Weight

378.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H11F5N2O/c20-15-4-5-16(21)17(8-15)26-18(27)13-6-12(9-25-10-13)11-2-1-3-14(7-11)19(22,23)24/h1-10H,(H,26,27)

InChI Key

CLICJYJBGOSESL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CN=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, carboxylating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

N-(2,5-difluorophenyl)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

N 2 5 difluorophenyl 5 3 trifluoromethyl phenyl pyridine 3 carboxamide\text{N 2 5 difluorophenyl 5 3 trifluoromethyl phenyl pyridine 3 carboxamide}

This structure incorporates several fluorinated groups that may enhance its biological activity through increased lipophilicity and altered interaction with biological targets.

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Cycle Arrest : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Activity : The fluorinated structure is hypothesized to enhance the compound's ability to penetrate bacterial membranes and exert a bactericidal effect.

Antibacterial Activity

A study assessing the antibacterial properties of various compounds found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus0.15
Enterococcus faecalis2.34
Mycobacterium marinum0.29

These results indicate that the compound is effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-712.5
A5499.8

The compound induced apoptosis in treated cells, evidenced by increased levels of caspase-3 activity and changes in cell morphology .

Case Study 1: Antibacterial Efficacy

A detailed investigation into the antibacterial efficacy of this compound revealed its potential use in treating infections caused by resistant bacterial strains. The study noted that the compound's effectiveness was comparable to standard antibiotics like ceftriaxone, suggesting its viability as an alternative treatment .

Case Study 2: Cancer Treatment Potential

In a comparative study involving various anticancer agents, this compound was shown to enhance the efficacy of doxorubicin in MDA-MB-231 cells. The combination treatment led to a significant reduction in cell viability compared to single-agent treatments, indicating a synergistic effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.